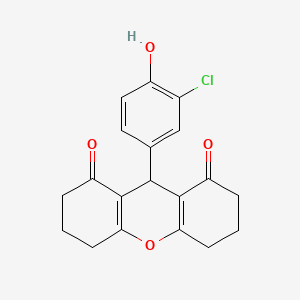
N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in recent years due to its potential application in cancer research. FIIN-3 is a kinase inhibitor that targets the cysteine residue in the ATP-binding pocket of EGFR and other kinases.
Mecanismo De Acción
N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide is a covalent inhibitor that targets the cysteine residue in the ATP-binding pocket of EGFR and other kinases. This covalent bonding results in irreversible inhibition of the kinase activity. N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has been shown to be highly selective for EGFR and other kinases that have a cysteine residue at the ATP-binding site.
Biochemical and Physiological Effects
N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has been shown to inhibit the phosphorylation of EGFR and downstream signaling pathways that are involved in cell survival and proliferation. This inhibition leads to the induction of apoptosis and the inhibition of cell growth. Moreover, N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has several advantages for lab experiments. It is highly selective for EGFR and other kinases that have a cysteine residue at the ATP-binding site. Moreover, it has been shown to be effective in inhibiting the growth of cancer cells that are resistant to other EGFR inhibitors. However, N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has some limitations as well. It is a covalent inhibitor, which means that it irreversibly binds to the target kinase. This can make it difficult to study the kinetics of the inhibition. Moreover, N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide research. One direction is to study the efficacy of N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide in combination with other cancer therapies. Another direction is to study the safety and efficacy of N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide in clinical trials. Moreover, there is a need to study the mechanism of resistance to N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide and develop strategies to overcome this resistance. Finally, there is a need to develop more potent and selective covalent inhibitors that can target other kinases that have a cysteine residue at the ATP-binding site.
Conclusion
N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide is a small molecule inhibitor that has shown promising results in cancer research. It is a covalent inhibitor that targets the cysteine residue in the ATP-binding pocket of EGFR and other kinases. N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, it has been found to be particularly effective in inhibiting the growth of non-small cell lung cancer cells that are resistant to other EGFR inhibitors. There are several future directions for N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide research, including studying its efficacy in combination with other cancer therapies, studying its safety and efficacy in clinical trials, and developing more potent and selective covalent inhibitors.
Métodos De Síntesis
N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide can be synthesized through a multistep process that involves the coupling of 3-isobutyryl-1H-indole with 2-bromo-N-(2-furylmethyl)acetamide, followed by the deprotection of the N-protecting group. The final product is obtained through purification using chromatography.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has been extensively studied for its potential therapeutic application in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has been found to be particularly effective in inhibiting the growth of non-small cell lung cancer cells that are resistant to other EGFR inhibitors. Moreover, N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has been shown to be effective in inhibiting the growth of cancer cells with EGFR mutations that are resistant to other EGFR inhibitors.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(2-methylpropanoyl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(2)19(23)16-11-21(17-8-4-3-7-15(16)17)12-18(22)20-10-14-6-5-9-24-14/h3-9,11,13H,10,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNNCYOBLJAHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Furan-2-ylmethyl-2-(3-isobutyryl-indol-1-yl)-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5740837.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5740865.png)
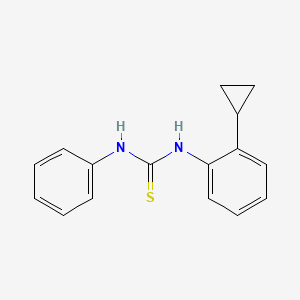
![N-(2,3-dimethylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5740874.png)
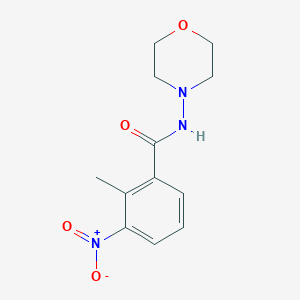

![2-[(4-chlorophenyl)thio]-N-(1-propyl-1H-tetrazol-5-yl)acetamide](/img/structure/B5740906.png)
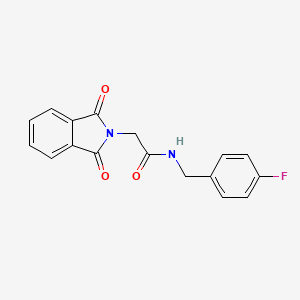
![(4-aminobutyl)[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amine](/img/structure/B5740923.png)

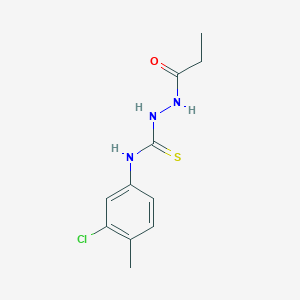
![5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5740934.png)
